molecular formula C7H11NO4S B106731 2-Hydroxy-4-methylbenzenesulphonic acid ammonium CAS No. 79093-71-3

2-Hydroxy-4-methylbenzenesulphonic acid ammonium

Cat. No.: B106731
CAS No.: 79093-71-3
M. Wt: 205.23 g/mol
InChI Key: KGBVTRPJPQHXSU-UHFFFAOYSA-N
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Description

Ammonium 2-hydroxy-4-methylbenzenesulphonate (CAS: 79093-71-3, C₇H₁₁NO₄S) is a sulfonate salt featuring a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. It is structurally characterized by a sulfonic acid group (-SO₃H) neutralized by an ammonium (NH₄⁺) counterion. This compound is recognized as an impurity in pharmaceuticals like policresulen, where its presence is rigorously monitored due to regulatory requirements .

Crystallographic studies reveal that the compound forms extended structures via N–H⋯O hydrogen bonds between the ammonium cation and sulfonate oxygen atoms, creating chains along the [010] direction . Key bond angles and distances, such as O13–S11–O11 (111.59°) and S11–C15 bond lengths (1.78 Å), highlight its stable tetrahedral sulfonate geometry .

Properties

CAS No.

79093-71-3

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

azane;2-hydroxy-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3

InChI Key

KGBVTRPJPQHXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)O.N

Other CAS No.

79093-71-3

Synonyms

2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt;  2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt

Origin of Product

United States

Preparation Methods

Neutralization Protocol

  • Acid Dissolution : The crude 2-hydroxy-4-methylbenzenesulphonic acid is dissolved in a minimal volume of hot water or methanol.

  • Ammonia Addition : Ammonium hydroxide is added dropwise under stirring until the solution reaches pH 6–7.

  • Crystallization : The mixture is cooled to 0–5°C, inducing crystallization of the ammonium salt.

  • Filtration and Drying : The crystals are collected via vacuum filtration and dried at 40–50°C under reduced pressure.

Yield and Purity

  • Yield : Typical yields range from 65% to 75% after purification.

  • Purity Enhancement : Recrystallization from a methanol-acetone (1:2 v/v) mixture removes residual impurities, achieving >98% purity as confirmed by HPLC.

Alternative Synthesis via Hydrolysis of Chlorosulfonic Acid Derivatives

An alternative pathway involves the reaction of m-cresol with chlorosulfonic acid (ClSO₃H) to form 2-hydroxy-4-methylbenzenesulfonyl chloride , followed by hydrolysis and neutralization.

Stepwise Procedure

  • Chlorosulfonation :

    m-Cresol+ClSO3HC7H7ClO3S(sulfonyl chloride)+HCl\text{m-Cresol} + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_7\text{ClO}_3\text{S} \, (\text{sulfonyl chloride}) + \text{HCl}

    Conducted at 0–5°C to minimize side reactions.

  • Hydrolysis : The sulfonyl chloride is hydrolyzed in aqueous NaOH:

    C7H7ClO3S+2NaOHC7H7NaO4S+NaCl+H2O\text{C}_7\text{H}_7\text{ClO}_3\text{S} + 2\text{NaOH} \rightarrow \text{C}_7\text{H}_7\text{NaO}_4\text{S} + \text{NaCl} + \text{H}_2\text{O}
  • Ion Exchange : The sodium salt is treated with ammonium chloride (NH₄Cl) to precipitate the ammonium salt:

    C7H7NaO4S+NH4ClC7H9NO4S(ammonium salt)+NaCl\text{C}_7\text{H}_7\text{NaO}_4\text{S} + \text{NH}_4\text{Cl} \rightarrow \text{C}_7\text{H}_9\text{NO}_4\text{S} \, (\text{ammonium salt}) + \text{NaCl}

Advantages and Limitations

  • Advantages : Higher purity (>99%) due to controlled hydrolysis.

  • Limitations : Requires handling corrosive chlorosulfonic acid, increasing operational hazards.

Industrial-Scale Optimization Strategies

Industrial production emphasizes cost efficiency and scalability. Key optimizations include:

Solvent-Free Sulfonation

  • Eliminating solvents reduces waste and simplifies purification. Excess sulfuric acid acts as the reaction medium, with post-reaction neutralization using ammonia gas.

Catalytic Enhancements

  • Quaternary Ammonium Salts : Adding catalytic amounts of tetrabutyl ammonium iodide (0.5–1.0 mol%) accelerates sulfonation kinetics, improving yield by 10–15%.

Continuous Flow Reactors

  • Microreactor systems enhance heat transfer and mixing, reducing reaction time to 1–2 hours and minimizing decomposition byproducts.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmaceutical standards:

Spectral Data

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (S-O stretching) confirm sulfonate formation.

  • ¹H NMR (D₂O): δ 7.45 (d, 1H, aromatic), δ 6.90 (s, 1H, aromatic), δ 2.35 (s, 3H, CH₃).

Impurity Profiling

  • HPLC : Detects residual m-cresol (<0.1%) and sulfonic acid byproducts (<0.5%).

Chemical Reactions Analysis

2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The hydroxyl and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Scientific Research Applications

  • Biological Activity :
    • Ammonium 2-hydroxy-4-methylbenzenesulphonate has been identified as a bioactive compound that can target various biological systems. It has shown potential in anti-infective applications, acting against specific pathogens by disrupting their metabolic processes .
  • Synthesis of Pharmaceuticals :
    • The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections. Its structure enables it to participate in reactions that lead to the formation of more complex drug molecules .
  • Catalysis :
    • Recent studies have explored its role in catalyzing oxidation reactions under mild conditions. This application is particularly significant in green chemistry, where reducing environmental impact is essential. The compound can facilitate the formation of quaternary ammonium cations, which are useful in various chemical transformations .

Industrial Applications

  • Cosmetic and Personal Care Products :
    • Ammonium 2-hydroxy-4-methylbenzenesulphonate is utilized in formulating cosmetic products due to its properties as a stabilizing agent. It helps maintain the integrity and efficacy of active ingredients within formulations .
  • Textile Industry :
    • In textile processing, this compound is employed as a dyeing auxiliary agent, enhancing the affinity of dyes to fabrics and improving color fastness .
  • Agricultural Chemicals :
    • The compound finds application in the formulation of agrochemicals, where it acts as a surfactant to improve the efficacy of pesticide formulations by enhancing their spreadability and adherence to plant surfaces .

Data Tables

Application AreaSpecific Use CaseBenefits
Biological ActivityAnti-infective agentTargets specific pathogens
Pharmaceutical SynthesisIntermediate for drug developmentFacilitates complex drug synthesis
CatalysisOxidation reactionsEco-friendly chemical transformations
CosmeticsStabilizing agent in formulationsMaintains product efficacy
Textile IndustryDyeing auxiliary agentImproves dye affinity and color fastness
Agricultural ChemicalsSurfactant in pesticide formulationsEnhances spreadability and adherence

Case Studies

  • Antibiotic Development :
    A study demonstrated that derivatives of Ammonium 2-hydroxy-4-methylbenzenesulphonate exhibited significant antibiotic activity against Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotic drugs .
  • Oxidation Reaction Efficiency :
    Research into oxidation reactions using this compound revealed that it could achieve high yields (up to 80%) under ambient conditions without traditional catalysts, showcasing its utility in sustainable chemical processes .
  • Cosmetic Formulation Stability :
    In cosmetic formulations, the inclusion of Ammonium 2-hydroxy-4-methylbenzenesulphonate improved the stability of active ingredients under varying environmental conditions, thus enhancing product shelf life and performance .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent and Functional Group Variations

Ammonium 2-hydroxy-4-methylbenzenesulphonate belongs to a family of aromatic sulfonates with variations in substituents and counterions. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Sulfonate Derivatives
Compound Name CAS Formula Substituents Functional Groups Key Properties
Ammonium 2-hydroxy-4-methylbenzenesulphonate 79093-71-3 C₇H₁₁NO₄S 2-OH, 4-CH₃ –SO₃⁻, –OH, NH₄⁺ Forms hydrogen-bonded chains
5-Hydroxytoluene-2,4-disulphonic acid 15509-33-8 C₇H₈O₇S₂ 2,4-SO₃H, 5-OH –SO₃H (×2), –OH Higher acidity due to dual sulfonic groups
Ammonium 4-methoxybenzenesulfonate N/A C₇H₁₁NO₄S 4-OCH₃ –SO₃⁻, –OCH₃, NH₄⁺ Crystallizes in orthorhombic system (a=6.266 Å, b=7.134 Å, c=20.41 Å)
Sodium 4-hydroxy-2-methylbenzenesulfonate 132281-59-5 C₇H₈O₄S 2-CH₃, 4-OH –SO₃⁻, –OH, Na⁺ Enhanced water solubility due to Na⁺ counterion
Key Observations:

Substituent Effects :

  • The hydroxyl group in Ammonium 2-hydroxy-4-methylbenzenesulphonate increases acidity compared to methoxy-substituted derivatives (e.g., Ammonium 4-methoxybenzenesulfonate) .
  • Dual sulfonic groups in 5-hydroxytoluene-2,4-disulphonic acid (CAS 15509-33-8) significantly lower pKa values, making it a stronger acid .

Counterion Influence :

  • Sodium salts (e.g., Sodium 4-hydroxy-2-methylbenzenesulfonate) exhibit higher aqueous solubility than ammonium salts due to smaller ionic radius and greater charge density of Na⁺ .

Crystallographic Differences :

  • Ammonium 4-methoxybenzenesulfonite forms a layered orthorhombic structure with distinct lattice parameters (a=6.266 Å, b=7.134 Å), contrasting with the hydrogen-bonded chains of the 2-hydroxy-4-methyl derivative .

Research Findings and Implications

  • Synthetic Pathways : The compound is synthesized via sulfonation of cresols followed by ammonium neutralization, a process shared with other sulfonate salts .
  • Stability in Solid State: Hydrogen-bonded networks in Ammonium 2-hydroxy-4-methylbenzenesulphonate enhance thermal stability, making it less prone to decomposition compared to non-hydrogen-bonded analogs .

Biological Activity

Ammonium 2-hydroxy-4-methylbenzenesulphonate, also known as 2-hydroxy-4-methylbenzenesulphonic acid ammonium salt, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

  • Molecular Formula : C₇H₁₁NO₄S
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 79093-71-3
  • Physical State : Typically found as a neat compound with high purity (>95% HPLC) .

Ammonium 2-hydroxy-4-methylbenzenesulphonate is primarily recognized as an impurity of Policresulen, a compound noted for its inhibitory effects on the NS2B/NS3 protease of the dengue virus. The biological activity is characterized by:

  • Protease Inhibition : Policresulen exhibits an IC50 value of 0.48 μg/mL against the NS2B/NS3 protease, indicating strong inhibitory potential .
  • Viral Replication Inhibition : It has been shown to inhibit the replication of the DENV2 virus in BHK-21 cells with an IC50 of 4.99 μg/mL, demonstrating its efficacy in viral control .

Biological Applications

  • Antiviral Activity :
    • Policresulen, and by extension its impurity ammonium 2-hydroxy-4-methylbenzenesulphonate, is being studied for its role in inhibiting viral replication, particularly in dengue virus infections.
  • Potential Anticancer Properties :
    • Preliminary studies suggest that compounds with similar sulfonate structures may exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Inhibition of Dengue Virus

A study conducted by Deng-wei Wu et al. (2015) demonstrated the effectiveness of Policresulen in inhibiting dengue virus replication. The research highlighted the compound's role as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for viral maturation and replication . The findings suggest that ammonium 2-hydroxy-4-methylbenzenesulphonate could serve as a lead compound for developing antiviral therapies.

Case Study 2: Toxicological Profile

Research into the toxicological effects of ammonium 2-hydroxy-4-methylbenzenesulphonate indicates that while it possesses biological activity, careful consideration must be given to its safety profile. Studies have shown that compounds within this class can exhibit cytotoxicity at high concentrations, necessitating further investigation into their therapeutic windows and potential side effects .

Summary of Findings

PropertyValue
Molecular FormulaC₇H₁₁NO₄S
Molecular Weight205.23 g/mol
IC50 (NS2B/NS3 Protease)0.48 μg/mL
IC50 (DENV2 Replication)4.99 μg/mL
Purity>95% (HPLC)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ammonium 2-hydroxy-4-methylbenzenesulphonate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves sulfonation of 4-methylphenol followed by neutralization with ammonium hydroxide. Key parameters include temperature control (80–100°C for sulfonation) and stoichiometric ratios of sulfuric acid to phenol derivatives. Purification via recrystallization from ethanol-water mixtures improves yield (61–95% reported in analogous sulfonate syntheses) . Optimization studies should monitor pH during neutralization and employ HPLC (C18 columns, 0.1% trifluoroacetic acid/acetonitrile gradient) to track intermediate formation .

Q. How can hydrogen-bonding interactions in ammonium 2-hydroxy-4-methylbenzenesulphonate be characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for mapping N—H⋯O hydrogen bonds. For example, analogous sulfonate salts exhibit bond lengths of 2.85–2.95 Å and angles of 160–170°, forming 1D chains along specific crystallographic axes (e.g., [010] in CCDC 1985013) . Complement with FT-IR (N–H stretching at 3200–3400 cm⁻¹) and solid-state NMR to validate proton environments .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To detect trace impurities (e.g., residual 4-methylphenol or disulfonated byproducts) .
  • Elemental Analysis : Verify C, H, N, S content against theoretical values (C7H11NO4S: C 39.43%, H 5.20%, N 6.57%, S 15.03%) .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition steps (e.g., loss of NH₃ ~200°C) .

Advanced Research Questions

Q. How do structural variations in sulfonate salts impact their physicochemical properties?

  • Methodological Answer : Compare crystal packing motifs (e.g., layered vs. chain structures) using SCXRD data. For instance, diisopropylammonium 4-aminobenzenesulfonate shows bifurcated N—H⋯O bonds, while ammonium salts prioritize linear H-bonding, affecting solubility and thermal stability . Pair with DFT calculations (B3LYP/6-311++G(d,p)) to model lattice energies and predict melting points .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonate derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic protons in DMSO-d6 vs. CDCl3) arise from solvent polarity and hydrogen-bonding effects. Standardize conditions (e.g., 298 K, 500 MHz) and reference internal standards (TMS). For ¹H-NMR, expect aromatic signals at δ 6.8–7.5 ppm and NH₄⁺ protons at δ 6.2–6.5 ppm in D₂O . Cross-validate with 2D-COSY and HSQC to resolve overlapping peaks .

Q. How can computational methods predict the reactivity of ammonium 2-hydroxy-4-methylbenzenesulphonate in aqueous environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS to model solvation shells and hydrolysis pathways. Calculate partial charges via ESP fitting and assess sulfonate group stability at varying pH (e.g., pKa ~1.5 for –SO₃H). Validate with experimental kinetic studies using UV-Vis monitoring at 254 nm .

Q. What role does this compound play in pharmaceutical impurity profiling?

  • Methodological Answer : As a documented impurity in policresulen (CCDC 1985013), quantify it via LC-UV (220 nm) with a LOQ of 0.05% w/w. Develop forced degradation studies (acidic/basic hydrolysis, oxidation) to track formation pathways. Reference pharmacopeial guidelines (e.g., ICH Q3A) for validation .

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